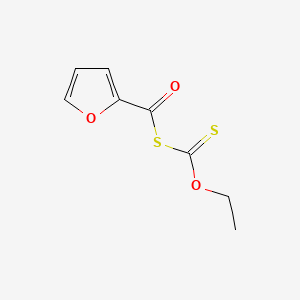
Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester: is a complex organosulfur compound with the chemical formula C8H8O3S2 This compound is characterized by the presence of both carbonic acid and thio-2-furoic acid moieties, linked through an anhydrosulfide bond It has a molecular weight of 216
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester typically involves the reaction of thio-2-furoic acid with carbonic acid derivatives under specific conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid group of thio-2-furoic acid, followed by the introduction of carbonic acid derivatives to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or sulfur centers, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester is used as a building block for the synthesis of more complex organosulfur compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfur-containing groups may interact with biological targets, leading to various biological effects. Researchers investigate its potential as an enzyme inhibitor or as a modulator of biological pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester involves its interaction with molecular targets through its sulfur-containing groups. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways. The compound may form covalent bonds with thiol groups in proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Thiocarboxylic acids: These compounds are similar in structure but differ in the presence of a thiocarboxyl group instead of the carbonic acid moiety.
Thioesters: Thioesters share the sulfur-containing ester linkage but differ in the overall structure and reactivity.
Dithiocarboxylic acids: These compounds contain two sulfur atoms in the carboxyl group, providing different chemical properties and reactivity.
Uniqueness
Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester is unique due to its combination of carbonic acid and thio-2-furoic acid moieties, linked through an anhydrosulfide bond. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
105770-00-1 |
|---|---|
Molecular Formula |
C8H8O3S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
O-ethyl furan-2-carbonylsulfanylmethanethioate |
InChI |
InChI=1S/C8H8O3S2/c1-2-10-8(12)13-7(9)6-4-3-5-11-6/h3-5H,2H2,1H3 |
InChI Key |
MGEZTQPUDXHPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















